(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline
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Overview
Description
(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline is a synthetic derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a benzyloxycarbonyl group at the 1-position and a methoxy group at the 4-position of the proline ring. It is commonly used in organic synthesis, particularly in the preparation of polypeptide compounds and peptide drugs.
Preparation Methods
The synthesis of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline typically involves the reaction of N-protected trans-L-hydroxyproline with a methyl esterification reagent in methanol . The reaction conditions usually include room temperature and the use of methanol or methyl formate as the esterification reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline has several scientific research applications:
Chemistry: It is used as a reaction substrate, intermediate, or catalyst in organic synthesis.
Medicine: It is involved in the development of peptide drugs due to its structural similarity to proline.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline involves its incorporation into polypeptide chains during protein synthesis. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other positions. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product.
Comparison with Similar Compounds
(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline can be compared with other similar compounds such as:
- (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester
- (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid These compounds share structural similarities but differ in the functional groups attached to the proline ring. The presence of the methoxy group in this compound provides unique reactivity and properties, making it distinct from its analogs.
Properties
IUPAC Name |
(2S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAKAAEVLROCY-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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